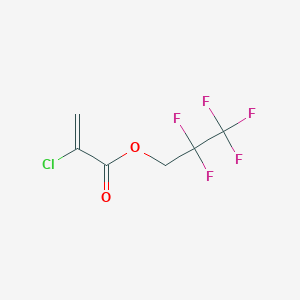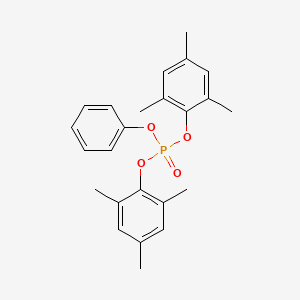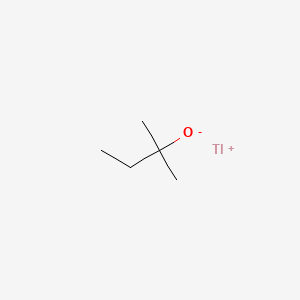
2-Butanol, 2-methyl-, thallium(1+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 2-methyl-, thallium(1+) salt is an organothallium compound It consists of a thallium ion (Tl^+) bonded to 2-methyl-2-butanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-, thallium(1+) salt typically involves the reaction of 2-methyl-2-butanol with a thallium(I) salt, such as thallium(I) acetate or thallium(I) nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thallium(I) ion. The general reaction can be represented as:
2-methyl-2-butanol+Tl(I) salt→2-Butanol, 2-methyl-, thallium(1+) salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 2-methyl-, thallium(1+) salt can undergo various chemical reactions, including:
Oxidation: The thallium(I) ion can be oxidized to thallium(III) under certain conditions.
Reduction: The compound can be reduced back to its constituent alcohol and thallium metal.
Substitution: The thallium ion can be replaced by other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Various nucleophiles can be used to replace the thallium ion, depending on the desired product.
Major Products Formed
Oxidation: Thallium(III) compounds and oxidized organic products.
Reduction: 2-methyl-2-butanol and thallium metal.
Substitution: New organometallic compounds or functionalized organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 2-methyl-, thallium(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Butanol, 2-methyl-, thallium(1+) salt involves the interaction of the thallium ion with various molecular targets. Thallium ions can form strong bonds with sulfur and nitrogen-containing ligands, making them useful in coordination chemistry. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanol, 2-methyl-, sodium salt
- 2-Butanol, 2-methyl-, potassium salt
- 2-Butanol, 2-methyl-, lithium salt
Uniqueness
2-Butanol, 2-methyl-, thallium(1+) salt is unique due to the presence of the thallium ion, which imparts distinct chemical properties compared to its sodium, potassium, and lithium counterparts. Thallium’s ability to form stable complexes and its reactivity in various chemical reactions make this compound particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
75222-21-8 |
|---|---|
Molekularformel |
C5H11OTl |
Molekulargewicht |
291.52 g/mol |
IUPAC-Name |
2-methylbutan-2-olate;thallium(1+) |
InChI |
InChI=1S/C5H11O.Tl/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
XKVXJYYZALRVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



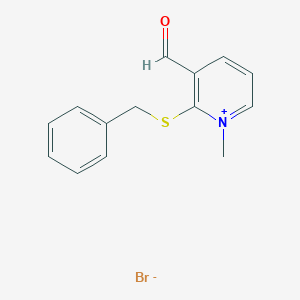


![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
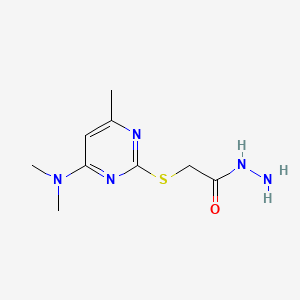
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


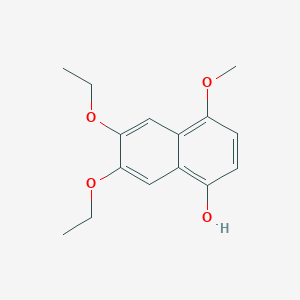
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
